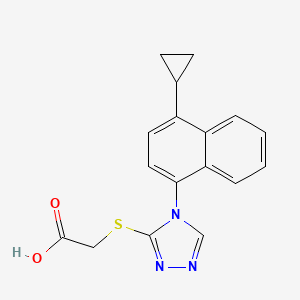
Dutasteride Impurity F (1-Chloro Dihydro Dutasteride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dutasteride Impurity F (1-Chloro Dihydro Dutasteride): It is an impurity of Dutasteride, a medication used to treat benign prostatic hyperplasia (BPH) and sometimes for managing hair loss .
Méthodes De Préparation
The preparation of Dutasteride Impurity F involves multiple synthetic routes and reaction conditions. One common method starts with the synthesis of Dutasteride from pregnenolone acid through multiple steps of reactions . During this process, impurities, including Dutasteride Impurity F, are generated . The synthetic method involves amidation at the C-20 position, followed by transformations at the C-4, C-5, and C-1, C-2 positions . Industrial production methods often involve similar multi-step synthesis processes to ensure the purity and quality of the final product .
Analyse Des Réactions Chimiques
Dutasteride Impurity F undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while substitution reactions may result in halogenated products .
Applications De Recherche Scientifique
Dutasteride Impurity F has several scientific research applications. In chemistry, it is used as a reference standard for the analysis and identification of impurities in Dutasteride formulations . In biology and medicine, it helps in understanding the metabolic pathways and potential side effects of Dutasteride . Industrially, it is used in quality control processes to ensure the purity and efficacy of Dutasteride products .
Mécanisme D'action
The mechanism of action of Dutasteride Impurity F is closely related to that of Dutasteride. Dutasteride is a dual 5α-reductase inhibitor that blocks both isoforms of the enzyme, preventing the conversion of testosterone to dihydrotestosterone (DHT) . This inhibition reduces the levels of DHT, which is a primary hormonal mediator involved in the development and enlargement of the prostate gland . The molecular targets and pathways involved include the 5α-reductase enzymes and the androgen receptor signaling pathway .
Comparaison Avec Des Composés Similaires
Dutasteride Impurity F can be compared with other similar compounds, such as:
Dutasteride: The parent compound, used for treating BPH and hair loss.
Dihydro Dutasteride: Another impurity of Dutasteride with a similar structure but different functional groups.
5-beta-Dutasteride: A stereoisomer of Dutasteride with different spatial arrangement of atoms.
6-Beta-Hydroxy 1,2-Dihydrodutasteride: A hydroxylated derivative of Dutasteride.
Dutasteride Impurity F is unique due to the presence of a chlorine atom at the 1-position, which distinguishes it from other impurities and derivatives .
Propriétés
Numéro CAS |
1365545-42-1 |
|---|---|
Formule moléculaire |
C27H31ClF6N2O2 |
Poids moléculaire |
565.0 g/mol |
Nom IUPAC |
(1R,3aR,3bR,5aS,9aS,9bR,11aR)-N-[2,5-bis(trifluoromethyl)phenyl]-9-chloro-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxamide |
InChI |
InChI=1S/C27H31ClF6N2O2/c1-24-10-9-16-14(4-8-21-25(16,2)20(28)12-22(37)36-21)15(24)6-7-18(24)23(38)35-19-11-13(26(29,30)31)3-5-17(19)27(32,33)34/h3,5,11,14-16,18,20-21H,4,6-10,12H2,1-2H3,(H,35,38)(H,36,37)/t14-,15-,16-,18+,20?,21+,24-,25-/m1/s1 |
Clé InChI |
MKZGQDFQXQLWNU-PHHREDDHSA-N |
SMILES |
CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(C(CC(=O)N5)Cl)C |
SMILES isomérique |
C[C@@]12CC[C@@H]3[C@@H]([C@H]1CC[C@H]2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CC[C@H]5[C@]3(C(CC(=O)N5)Cl)C |
SMILES canonique |
CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(C(CC(=O)N5)Cl)C |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
(4aR,4bS,6aS,7S,9aS,9bS,11aR)-N-[2,5-Bis(trifluoromethyl)phenyl]-4-chlorohexadecahydro-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2-(3-Methoxypropyl)-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B601886.png)
